molecular formula C24H19FN4O2S2 B2614544 4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-72-2

4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2614544
CAS No.: 392297-72-2
M. Wt: 478.56
InChI Key: NZZGTVHPQMEHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a protein kinase inhibitor. Its molecular architecture, featuring a 1,3,4-thiadiazole core substituted with benzamide and benzyl groups, is characteristic of compounds designed to interact with the ATP-binding sites of various kinase targets. This compound is a key intermediate or a novel chemical entity for developing targeted therapies, with particular relevance in studying aberrant signaling pathways in cancer cells. Research into this compound and its analogs focuses on their mechanism of action, which is hypothesized to involve the potent inhibition of critical tyrosine kinases, such as those from the epidermal growth factor receptor (EGFR) family or vascular endothelial growth factor receptors (VEGFR) , which are well-established drivers of tumor proliferation and angiogenesis. The inclusion of the 4-fluorophenyl carbamoyl moiety is a strategic modification often employed to enhance binding affinity and selectivity. Consequently, this benzamide derivative serves as a crucial pharmacological tool for elucidating kinase signaling mechanisms, screening for anti-proliferative activity, and serving as a lead compound for the structure-based design of next-generation anticancer agents. Its value is underscored by its use in structure-activity relationship (SAR) studies aimed at optimizing the thiadiazole scaffold for improved potency and drug-like properties.

Properties

IUPAC Name

4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S2/c25-19-10-12-20(13-11-19)26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-8-6-17(7-9-18)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZGTVHPQMEHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole core, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then subjected to further functionalization.

The introduction of the fluorophenyl group can be achieved through a nucleophilic substitution reaction, where a suitable fluorophenyl halide reacts with the thiadiazole intermediate. The benzamide moiety is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays against various cancer cell lines. Notably, compounds with similar structures have demonstrated cytotoxic effects against human breast adenocarcinoma cells (MCF7) and other cancer types. The mechanism may involve induction of apoptosis or cell cycle arrest, which are critical pathways in cancer treatment .

Case Studies

  • Antimicrobial Evaluation : A study conducted on thiadiazole derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The results indicated a promising avenue for developing new antimicrobial agents to combat resistance .
  • Anticancer Screening : In another investigation, a series of benzamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity, suggesting that 4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide could be a lead compound for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is crucial for optimizing its efficacy. Modifications in the benzamide and thiadiazole moieties can lead to variations in biological activity. For instance:

  • Substituting different halogens or alkyl groups on the benzene ring can enhance potency.
  • Altering the sulfanyl group may affect the compound's solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

Compound Name / ID Substituents / Modifications Biological Activity Key Findings References
Target Compound 4-Fluorophenyl carbamoyl, benzyl-benzamide Not explicitly reported (inference: antimicrobial/anticancer) Structural similarity to bioactive thiadiazoles; fluorine may enhance PK/PD
4-Chloro-benzyl analog (N-[5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide) 4-Chlorophenyl, dimethylsulfamoyl Antimicrobial Higher activity against Candida albicans compared to Gram-negative bacteria
2,4-Dichlorophenyl analog (N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide) 2,4-Dichlorophenyl, difluorobenzamide Crystallographically characterized Planar thiadiazole core with halogen bonding potential
Butoxy-substituted analog (4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide) Butoxy, ethylsulfanyl High antimicrobial activity Broad-spectrum activity against Gram-positive and fungal pathogens
Triazole-thione analog (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) Triazole-thione core, difluorophenyl Anticancer (inference) Tautomerism affects electronic properties and binding interactions

Key Structural and Functional Insights

Substituent Effects on Activity: Halogenated groups (e.g., 4-fluorophenyl, 4-chlorophenyl) improve lipophilicity and target binding. For example, the 4-chlorobenzyl analog shows enhanced antifungal activity compared to non-halogenated derivatives. Sulfamoyl and carbamoyl groups (e.g., dimethylsulfamoyl in ) modulate solubility and enzyme inhibition.

Synthetic Routes :

  • The target compound likely follows a pathway similar to : condensation of hydrazinecarbothioamides with α-halogenated ketones in basic media to form sulfanyl-linked derivatives .

Biological Activity Trends :

  • Anticancer : Thiadiazoles with fluorophenyl groups (e.g., Schiff bases in ) exhibit IC50 values as low as 1.28 μg/mL against breast cancer (MCF7).
  • Antimicrobial : Sulfanyl and alkylsulfanyl substituents (e.g., butoxy in ) correlate with broad-spectrum activity.

Biological Activity

4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A thiadiazole ring, which is known for its diverse biological properties.
  • A fluorophenyl group that may enhance lipophilicity and biological activity.
  • A sulfanyl linkage that can influence pharmacokinetic properties.

Synthesis

The synthesis of 4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step reactions including:

  • Formation of the thiadiazole core.
  • Introduction of the benzyl and fluorophenyl substituents via nucleophilic substitution reactions.
  • Final coupling reactions to attach the amide functional group.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, a related compound showed:

  • Cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
  • IC50 values indicating effective inhibition of cell proliferation, with some derivatives outperforming standard treatments like sorafenib .
CompoundCell LineIC50 (µM)Mechanism
5dHeLa0.37Induces apoptosis
5gHeLa0.73Induces apoptosis
5kHeLa0.95Induces apoptosis
SorafenibHeLa7.91Standard reference

The anticancer activity is believed to be mediated through:

  • Apoptosis induction , as evidenced by flow cytometry analysis showing increased sub-G1 phase cells.
  • Inhibition of VEGFR-2 , a critical target in angiogenesis and tumor growth, confirmed through in silico docking studies .

Anti-inflammatory Activity

Some related thiadiazole compounds have also shown promising anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential dual action mechanism that could be exploited for therapeutic purposes .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives against multiple cancer cell lines. The results highlighted the importance of substituent variations in enhancing biological activity .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that certain derivatives significantly reduced tumor sizes in animal models, supporting their potential for further development as anticancer agents.

Q & A

Q. How can a multi-step synthetic route for this compound be designed, considering its structural complexity?

Methodology : The synthesis involves three key stages:

Core Thiadiazole Formation : Start with the conversion of 4-fluorobenzoic acid to its hydrazide derivative via esterification (e.g., using H₂SO₄ in methanol) and subsequent hydrazination. React the hydrazide with CS₂ and KOH under reflux to form the 1,3,4-thiadiazole ring .

Sulfanyl Linker Introduction : Treat the thiadiazole intermediate with chloroacetyl chloride to introduce the carbamoylmethylsulfanyl group. Use a base like triethylamine to facilitate the substitution .

Final Coupling : React the modified thiadiazole with 4-benzylbenzoyl chloride in anhydrous THF under N₂, using NaH as a base to form the benzamide bond .

Q. Key Considerations :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitor reactions by TLC and confirm structures via NMR and HRMS.

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzamide and fluorophenyl groups), thiadiazole protons (δ 8.5–9.0 ppm), and sulfanyl-linked CH₂ (δ 3.5–4.0 ppm) .
  • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N stretches (~1600 cm⁻¹) .
  • X-ray Crystallography (if crystals form): Resolve bond angles and dihedral angles to validate stereoelectronic effects, e.g., planarity of the thiadiazole ring .

Q. How can preliminary biological activity screening be optimized for this compound?

Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Compare with non-tumorigenic cells to gauge selectivity .

Advanced Research Questions

Q. How can contradictory activity data across biological assays be systematically resolved?

Case Example : If the compound shows high in vitro antimicrobial activity but low efficacy in murine models:

Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution to identify bioavailability issues .

Metabolite Analysis : Incubate the compound with liver microsomes to detect unstable intermediates (e.g., sulfoxide formation via CYP450 oxidation) .

Structural Optimization : Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide moiety to enhance metabolic stability .

Q. What computational strategies can predict the compound’s interaction with bacterial targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial AcpS-PPTase (PDB: 1FCT). Prioritize residues like Arg72 and Asp49 for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD values; deviations >2 Å suggest poor target engagement .
  • QSAR Modeling : Corporate Hammett constants (σ) of substituents to predict activity trends. For example, electron-deficient aryl groups enhance enzyme inhibition .

Q. How can regioselectivity challenges in the synthesis of the thiadiazole core be addressed?

Methodology :

  • Thermodynamic Control : Use high-boiling solvents (e.g., DMF) at 120°C to favor the 1,3,4-thiadiazole isomer over 1,2,4-derivatives .
  • Catalytic Optimization : Add KI (10 mol%) to promote cyclization via iodide-mediated intermediate stabilization .
  • Byproduct Analysis : Characterize side products (e.g., oxadiazoles) via LC-MS and adjust stoichiometry of CS₂ to suppress competing pathways .

Q. What mechanistic insights explain the compound’s dual antibacterial and antitumor activity?

Hypothesis : The thiadiazole and benzamide moieties may target overlapping pathways:

  • Antibacterial Action : Inhibition of AcpS-PPTase, disrupting fatty acid biosynthesis in bacteria .
  • Antitumor Activity : Downregulation of NF-κB via ROS generation, validated by Western blot (p65 phosphorylation) and flow cytometry (DCFDA staining) .

Q. Validation Steps :

Gene Knockdown : Use siRNA to silence AcpS in bacterial cultures; resistance development would confirm target relevance .

Pathway Analysis : Perform RNA-seq on treated cancer cells to identify dysregulated apoptosis markers (e.g., BAX/BCL-2 ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.